1-[2-(4-Methylphenyl)ethenyl]naphthalene
Description
Properties
CAS No. |
36288-25-2 |
|---|---|
Molecular Formula |
C19H16 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
1-[2-(4-methylphenyl)ethenyl]naphthalene |
InChI |
InChI=1S/C19H16/c1-15-9-11-16(12-10-15)13-14-18-7-4-6-17-5-2-3-8-19(17)18/h2-14H,1H3 |
InChI Key |
LOOBZSUKGUWIMO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences and similarities:
| Compound Name | Substituent(s) | Molecular Formula | Key Features | Evidence ID |
|---|---|---|---|---|
| 1-[2-(4-Methylphenyl)ethenyl]naphthalene | –CH=CH–C₆H₄(CH₃) (4-methylphenyl) | C₁₉H₁₆ | Conjugated ethenyl bridge; electron-donating methyl group enhances stability | [5], [22] |
| 4′-Methyl-4-nitrostilbene | –CH=CH–C₆H₃(NO₂)(CH₃) | C₁₅H₁₃NO₂ | Nitro group (electron-withdrawing); increased reactivity and potential toxicity | [5] |
| 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]naphthalene | –CH=CH–C₆H₄(OCH₃) | C₁₉H₁₆O | Methoxy group (electron-donating, polar); improved solubility in polar solvents | [15] |
| 2-Methoxy-1-(4-nitrophenyl)naphthalene | –C₆H₄(NO₂) and –OCH₃ | C₁₇H₁₃NO₃ | Nitro and methoxy groups; steric and electronic effects alter crystal packing | [19] |
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The methyl group in the target compound stabilizes the aromatic system, whereas nitro groups (e.g., in 4-nitrostilbene) increase electrophilicity and reactivity .
- Polarity : Methoxy-substituted derivatives (e.g., ) exhibit higher polarity, enhancing solubility in polar solvents compared to the hydrophobic methyl-substituted target compound .
Physical and Chemical Properties
| Property | This compound (Inferred) | 4′-Methyl-4-nitrostilbene | 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]naphthalene |
|---|---|---|---|
| Molecular Weight | ~242.34 g/mol | 239.28 g/mol | 260.33 g/mol |
| Melting Point | Moderate (est. 150–200°C) | Higher (nitro groups increase rigidity) | Lower (methoxy enhances amorphousness) |
| Solubility | Low in water; soluble in toluene/THF | Low (nitro reduces solubility) | Moderate in chloroform/DMSO |
| Conjugation Effects | Extended π-system; UV/Vis absorption ~300–350 nm | Red-shifted absorbance due to nitro | Blue-shifted fluorescence vs. methyl analogs |
Notes:
Preparation Methods
Wittig Reaction Approach
The most widely reported and reliable method to prepare 1-[2-(4-methylphenyl)ethenyl]naphthalene is via the Wittig reaction, which couples an aldehyde and a phosphonium ylide to form the vinyl linkage.
-
- 4-Methylbenzaldehyde (p-tolualdehyde)
- 1-Naphthylmethyltriphenylphosphonium salt or related phosphonium ylide
-
- Base such as sodium hydride or potassium tert-butoxide to generate the ylide in situ
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: Room temperature to reflux depending on reactivity
-
- Generate the phosphonium ylide from the phosphonium salt by deprotonation with a strong base.
- Add 4-methylbenzaldehyde to the ylide solution under inert atmosphere.
- Stir the mixture allowing the formation of the styryl double bond.
- Workup includes aqueous quenching, extraction with organic solvents (e.g., ethyl acetate), washing, drying, and solvent removal.
- Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
-
- High selectivity for the trans (E) isomer of the vinyl linkage.
- Good yields (typically 70–90%).
- Well-established and reproducible.
-
- ¹H NMR confirms vinyl protons with characteristic coupling constants (~16 Hz for trans).
- ¹³C NMR and mass spectrometry confirm molecular structure.
- Purity assessed by HPLC and melting point determination.
Heck Coupling Reaction
An alternative preparation involves palladium-catalyzed Heck coupling of 1-bromonaphthalene with 4-methylstyrene.
-
- 1-Bromonaphthalene
- 4-Methylstyrene (p-methylstyrene)
-
- Pd(OAc)2 or Pd(PPh3)4 as catalyst
- Base such as triethylamine or potassium carbonate
- Solvent: DMF or NMP (N-methylpyrrolidone)
- Elevated temperature (100–140 °C)
-
- Mix 1-bromonaphthalene, 4-methylstyrene, palladium catalyst, and base in solvent under inert atmosphere.
- Heat the reaction mixture to promote coupling.
- After completion (monitored by TLC or GC-MS), cool and quench.
- Extract product with organic solvents, wash, dry, and purify by chromatography.
-
- Direct C–C bond formation with fewer steps.
- Potential for scale-up.
-
- Requires expensive palladium catalysts.
- Possible formation of side products requiring careful purification.
Aldol Condensation Followed by Dehydration (Less Common)
In some cases, an aldol condensation between 1-acetonaphthone and 4-methylbenzaldehyde, followed by dehydration, can yield the vinyl product.
-
- 1-Acetonaphthone
- 4-Methylbenzaldehyde
-
- Base-catalyzed (e.g., NaOH, KOH) in ethanol or aqueous ethanol
- Heating under reflux
-
- Mix ketone and aldehyde with base.
- Stir under reflux to form α,β-unsaturated ketone intermediate.
- Dehydrate to form the styryl derivative.
-
- May require further reduction or modification to achieve the exact vinyl linkage.
- Less selective, often yields mixtures.
Purification and Characterization
| Step | Method/Technique | Notes |
|---|---|---|
| Crude product workup | Liquid-liquid extraction (EtOAc/H2O) | Removes inorganic salts and impurities |
| Drying | Anhydrous sodium sulfate | Removes residual water |
| Purification | Column chromatography (silica gel) | Hexane/ethyl acetate gradient |
| Recrystallization | Ethanol or hexane | Improves purity and crystallinity |
| Structural analysis | ¹H and ¹³C NMR spectroscopy | Confirms vinyl and aromatic protons/carbons |
| Purity assessment | HPLC (C18 column) | Confirms absence of unreacted starting materials |
| Additional analysis | Mass spectrometry, UV-Vis spectroscopy | Molecular weight and electronic properties |
Representative Data from Literature
| Parameter | Value/Observation | Source/Notes |
|---|---|---|
| Yield (Wittig reaction) | 75–85% | Typical for phosphonium ylide coupling |
| Melting point | Not always reported; crystalline solid formation | Purification step |
| ¹H NMR (vinyl protons) | Doublets with J ~16 Hz (trans stereochemistry) | Confirms E-configuration |
| Molecular weight | 244.33 g/mol | Confirmed by MS |
| Purity (HPLC) | >98% | Required for research-grade material |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Wittig Reaction | 4-Methylbenzaldehyde + phosphonium salt | NaH or t-BuOK, THF, inert atmosphere | 75–85 | High selectivity, reproducible | Requires phosphonium salt synthesis |
| Heck Coupling | 1-Bromonaphthalene + 4-methylstyrene | Pd catalyst, base, DMF, heat | 60–80 | Direct coupling, scalable | Expensive catalyst, side products |
| Aldol Condensation | 1-Acetonaphthone + 4-methylbenzaldehyde | Base, ethanol, reflux | Variable | Simple reagents | Less selective, complex mixtures |
Additional Notes and Research Findings
- The Wittig reaction remains the gold standard for preparing styryl derivatives like this compound due to its high stereoselectivity favoring the trans isomer, which is often the desired configuration for electronic and optical properties.
- Purity is critical for applications in materials science; thus, rigorous chromatographic purification and recrystallization are standard.
- Analytical techniques such as NMR, HPLC, and UV-Vis spectroscopy are essential for confirming structure and purity.
- Alternative methods like Heck coupling offer a more direct synthetic route but require careful catalyst handling and purification to remove palladium residues.
- No direct preparation involving hazardous or expensive reagents like platinum catalysts or hydrogenation steps is generally reported for this compound, favoring economical and scalable syntheses.
Q & A
Q. What are the established synthetic routes for 1-[2-(4-Methylphenyl)ethenyl]naphthalene, and what catalytic systems are optimal for minimizing isomerization during coupling reactions?
Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which facilitates the formation of the ethenyl bridge between naphthalene and 4-methylphenyl groups. Optimal catalytic systems include Pd(OAc)₂ with ligands like PPh₃, under inert atmospheres to prevent oxidation. Solvent choice (e.g., DMF or toluene) and temperature control (80–120°C) are critical to minimize isomerization byproducts. Post-reaction purification via column chromatography or recrystallization ensures structural fidelity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Resolves aromatic proton environments and confirms substitution patterns.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic distribution.
- HPLC with UV-Vis detection : Quantifies purity and identifies trace impurities.
- X-ray crystallography : Resolves stereoelectronic effects of the ethenyl bridge, provided single crystals are obtained under controlled solvent evaporation conditions .
Q. What are the critical parameters to control in crystallographic studies to resolve the stereoelectronic effects of the ethenyl bridge in this compound?
Methodological Answer: Crystallization requires slow diffusion of a non-polar solvent (e.g., hexane) into a saturated solution of the compound in a polar solvent (e.g., ethanol). Temperature stability (±0.1°C) and exclusion of light prevent photodegradation. Data collection at low temperatures (100 K) minimizes thermal motion artifacts, enhancing resolution of π-π stacking interactions between naphthalene rings .
Advanced Research Questions
Q. How do conflicting reports on the hepatotoxicity of methyl-substituted naphthalenes inform the design of dose-response studies for this compound?
Methodological Answer: Discrepancies in hepatotoxicity data (e.g., hepatic enzyme induction vs. necrosis) necessitate:
- Route-specific exposure models : Inhalation (relevant to occupational settings) vs. oral administration (environmental uptake) .
- Temporal sampling : Acute (24–72 hr) vs. chronic (≥90 days) exposure periods to capture adaptive responses .
- Species selection : Rodent models for preliminary screening vs. human cell lines (e.g., HepG2) for mechanistic studies .
Q. What computational approaches are validated for predicting the environmental fate and biodegradation pathways of ethenyl-naphthalene derivatives?
Methodological Answer:
- QSAR models : Predict log Kow (octanol-water partition coefficient) to estimate bioaccumulation potential.
- Molecular dynamics simulations : Model interactions with soil organic matter to assess persistence.
- Density functional theory (DFT) : Identify reactive sites for microbial degradation, focusing on the ethenyl group’s susceptibility to oxidative cleavage .
Q. How can researchers reconcile discrepancies in reported metabolic activation pathways between in vitro and in vivo studies of substituted naphthalenes?
Methodological Answer:
- Interspecies comparisons : Human liver microsomes vs. rodent CYP450 isoforms to identify metabolic differences.
- Dose normalization : Adjust in vitro concentrations to reflect in vivo bioavailability using physiologically based pharmacokinetic (PBPK) modeling.
- Biomarker validation : Quantify stable metabolites (e.g., naphthoquinone adducts) in both systems to confirm pathway relevance .
Q. What biomarker validation strategies are recommended for tracking chronic exposure to this compound in occupational health studies?
Methodological Answer:
- Hemoglobin adduct analysis : Detect covalent binding of reactive metabolites (e.g., epoxides) via LC-MS/MS.
- Urinary mercapturic acids : Monitor glutathione conjugation products as indicators of metabolic detoxification.
- Longitudinal sampling : Collect pre- and post-shift samples to account for interindividual variability in metabolic capacity .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in cytotoxicity data across studies using different cell lines for this compound?
Methodological Answer:
- Standardize assay conditions : Use identical cell passage numbers, serum-free media, and exposure durations.
- Control for metabolic competence : Include cells with engineered CYP450 expression (e.g., CHO-K1 vs. V79-MZ).
- Apply risk-of-bias assessments : Evaluate studies for randomization, blinding, and dose verification using tools like Table C-7 .
Tables for Key Methodological Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
